Purified Recombinant CSE IC₅₀: 6.7-Fold Greater Potency Than PAG
In a head-to-head spectrophotometric assay using purified recombinant human CSE, SHIP 2a (compound 2a) demonstrated an IC₅₀ of 6.3 ± 1.0 μM, compared to 42.2 ± 1.1 μM for DL-propargylglycine (PAG), representing a 6.7-fold potency advantage . For broader context, in a separate study using recombinant human CSE with the methylene blue assay, PAG exhibited an IC₅₀ of 40 ± 8 μM and β-cyanoalanine (BCA) exhibited an IC₅₀ of 14 ± 0.2 μM , placing SHIP 2a as substantially more potent than the two most commonly used CSE-selective reference inhibitors.
| Evidence Dimension | Inhibitory potency on purified recombinant CSE enzyme (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.3 ± 1.0 μM |
| Comparator Or Baseline | PAG IC₅₀ = 42.2 ± 1.1 μM; BCA IC₅₀ = 14 ± 0.2 μM (cross-study); PAG IC₅₀ = 40 ± 8 μM (cross-study) |
| Quantified Difference | 6.7-fold more potent than PAG (direct comparison); 2.2-fold more potent than BCA (cross-study comparison) |
| Conditions | Recombinant human CSE; spectrophotometric phosphate release assay (Corvino 2016); methylene blue assay (Asimakopoulou 2013) for cross-study data |
Why This Matters
Lower IC₅₀ on the purified enzyme directly translates to lower compound consumption per experiment and reduced risk of off-target effects at working concentrations, a key consideration for procurement in high-throughput or large-scale mechanistic studies.
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